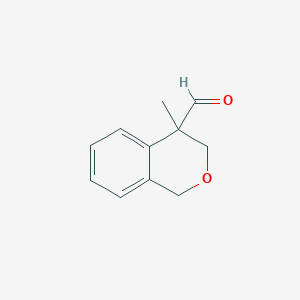

4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

4-methyl-1,3-dihydroisochromene-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(7-12)8-13-6-9-4-2-3-5-10(9)11/h2-5,7H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFZLOMPJQUAAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC2=CC=CC=C21)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Benzopyran Core Architecture

The target compound belongs to the 3,4-dihydro-1H-2-benzopyran family, characterized by a fused bicyclic system comprising a benzene ring and a partially saturated pyran moiety. The critical structural features include:

Strategic Disconnections

Retrosynthetic analysis identifies two primary approaches for constructing the benzopyran framework:

- Phenol-lactone cyclization : Leveraging nucleophilic aromatic substitution followed by acid-catalyzed ring closure, as demonstrated in Chinese Patent CN108148032B.

- Dieckmann-type condensations : Intramolecular ester cyclizations adapted from thiopyran syntheses, though requiring modification for aldehyde introduction.

Phenol-Lactone Cyclization Route

Base-Mediated Lactone Opening

Oxidation-Based Synthetic Strategies

Primary Alcohol Oxidation Pathway

An alternative route involves late-stage oxidation of a C4 hydroxymethyl precursor:

Synthetic sequence :

- Synthesize 4-methyl-3,4-dihydro-1H-2-benzopyran-4-methanol via:

- Grignard addition to a C4 ketone intermediate

- Reductive amination of amino-alcohol derivatives

- Oxidize the primary alcohol using:

Advantages :

- Avoids sensitive aldehyde-protecting group chemistry.

- Enables stereochemical control at C4 through chiral auxiliaries.

Comparative Analysis of Synthetic Methods

Key observations :

- The phenol-lactone method offers step economy but requires specialized lactone precursors.

- Oxidation routes provide higher yields at the expense of additional synthetic steps.

Industrial Production Considerations

Cost-Benefit Analysis of Starting Materials

- 2-Bromo-γ-butyrolactone : \$320–450/kg (bulk pricing).

- Protected aldehyde lactones : \$1,100–1,600/kg due to multi-step synthesis.

- Swern oxidation reagents : \$80–120/L at scale.

Environmental Impact Mitigation

- Solvent recovery systems : Implement DMF distillation units achieving >95% reuse.

- Catalyst recycling : ZnCl₂ recovery via aqueous extraction (73% efficiency).

- Waste minimization : Neutralization of triflic acid with CaCO₃ generates inert CaSO₄.

科学研究应用

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential antiproliferative and antimicrobial activities.

- Anticancer Activity : Research indicates that derivatives of benzopyran compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported that certain benzopyran derivatives have IC50 values ranging from 5.2 to 22.2 µM against MDA-MB-231 breast cancer cells, indicating their effectiveness as potential anticancer agents .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, particularly in the context of diseases such as rheumatoid arthritis and psoriasis. Its ability to inhibit 5-lipoxygenase suggests a mechanism for reducing inflammation .

Chemical Research

4-Methyl-3,4-dihydro-1H-2-benzopyran-4-carboxaldehyde serves as an important intermediate in organic synthesis. It can be utilized in:

- Synthesis of Complex Molecules : The compound can be modified to create various derivatives with enhanced biological activities or different chemical properties. This versatility makes it valuable in drug development and chemical research.

Industrial Applications

In addition to its research applications, this compound is also used in the production of specialty chemicals and materials.

- Material Science : The unique properties of benzopyran derivatives make them suitable for developing new materials with specific functional characteristics. This includes applications in coatings, plastics, and other polymeric materials.

Case Study 1: Anticancer Activity

A study conducted on a series of benzopyran derivatives revealed that certain modifications could enhance their cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. The findings highlighted the importance of structural variations in optimizing therapeutic efficacy .

Case Study 2: Anti-inflammatory Properties

Research exploring the anti-inflammatory effects of benzopyran derivatives demonstrated their potential to inhibit key inflammatory pathways. In animal models, these compounds showed a significant reduction in symptoms associated with inflammatory diseases, suggesting their utility as therapeutic agents .

作用机制

The mechanism of action of 4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxaldehyde involves its interaction with various molecular targets. It can act as an electrophile due to the presence of the aldehyde group, facilitating reactions with nucleophiles. The benzopyran structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .

相似化合物的比较

4-Oxo-4H-1-benzopyran-3-carboxaldehyde

Structural Differences :

4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde

Structural Differences :

3,7-Dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one

Structural Differences :

- A flavonoid derivative with hydroxyl groups at positions 3, 7, and 4', and a ketone at position 4.

- The absence of an aldehyde group and presence of multiple hydroxyls make it more polar and redox-active .

Key Research Findings

- Reactivity: The 4-methyl-dihydro configuration in the target compound stabilizes the aldehyde group against nucleophilic attacks, unlike the 4-oxo derivative, which undergoes rapid Knoevenagel condensations .

- Biological Potential: While 4-oxo-4H-1-benzopyran-3-carboxaldehyde has demonstrated antiproliferative activity (IC$_{50}$ values < 10 μM in leukemia cells), the target compound’s bioactivity remains understudied .

- Industrial Use : Derivatives of the target compound, such as sulfonyl chlorides, are utilized in materials science for functional polymer synthesis .

生物活性

Overview

4-Methyl-3,4-dihydro-1H-2-benzopyran-4-carboxaldehyde (C11H12O2) is a compound belonging to the benzopyran class, known for its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C11H12O2

- Molecular Weight : 176.21 g/mol

- Structure : The compound features a benzopyran core with a carboxaldehyde functional group, which is crucial for its biological activity.

This compound exhibits cytotoxic activity against various cancer cell lines. The mechanism primarily involves:

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells, particularly in MDA-MB-231 breast cancer cells, at concentrations as low as 5 μM, leading to a 50.8% apoptosis rate .

- Antiproliferative Activity : The compound has shown significant antiproliferative effects against multiple drug-resistant cancer cell lines with IC50 values ranging from 5.2 to 22.2 μM .

- Inhibition of Kinases : Although it was found inactive against various kinases, the structural similarity to other bioactive compounds suggests potential for further exploration in kinase inhibition .

Biological Activity Data

The following table summarizes the antiproliferative activity of this compound against different cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 5.2 - 22.2 | Significant apoptosis |

| HEK-293 (Normal) | 102.4 - 293.2 | Minimal cytotoxicity |

| CCRF-CEM (Leukemia) | Not specified | High percentage inhibition (81–83%) |

| SKOV-3 (Ovarian) | Not specified | Moderate activity |

| PC-3 (Prostate) | Not specified | Moderate activity |

Case Studies and Research Findings

- Anticancer Properties : A study demonstrated that benzopyran derivatives including this compound exhibited notable cytotoxicity against human breast cancer cells while being less harmful to normal cells .

- Structure–Activity Relationship (SAR) : Research indicates that the presence of specific substituents on the benzopyran ring significantly affects the biological activity of the compound. For instance, modifications at the 5/6/7 positions reduced activity slightly compared to unmodified variants .

- Hybrid Compounds : The synthesis of hybrid compounds combining benzopyran with isoxazole derivatives has shown enhanced selectivity and potency against cancer cell lines, suggesting potential pathways for drug development utilizing this compound as a scaffold .

常见问题

Q. What in silico tools predict its pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。